Data Availability Warning – Lack of High-Strength Differential Evidence
A comprehensive search of primary research literature, patents, and authoritative bioactivity databases (PubChem, ChEMBL, BindingDB) yielded no direct, quantitative head-to-head comparison data for 2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide against its closest analogs. The compound is registered in PubChem (CID 7119087) with no associated bioassay results [1]. It is offered as an uncharacterized screening compound by multiple vendors . A relevant patent family describes the broader class of thiazolyl-ethyl-benzamides as adenosine receptor ligands, but the specific 2-bromo-ortho isomer is not exemplified in the patent's biological data tables [2]. Consequently, any differentiation from isomers like 4-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide (CID 11666257) [3] or 2-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide remains entirely theoretical at this stage.
| Evidence Dimension | Bioactivity (any quantitative target engagement) |
|---|---|
| Target Compound Data | No bioassay data available in PubChem, ChEMBL, or BindingDB. |
| Comparator Or Baseline | 4-bromo isomer (CID 11666257) and 2-chloro analog: No bioassay data available for these either. |
| Quantified Difference | N/A – Data absent for all compared entities. |
| Conditions | Public databases as of April 2026. |
Why This Matters
Procurement decisions for this compound currently cannot be guided by comparative performance data; all claims of superiority over analogs are unverified and should be treated as hypothetical.
- [1] PubChem Compound Summary for CID 7119087, 2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide. National Center for Biotechnology Information, 2026. View Source
- [2] Patent US20030149036A1. Substituted benzothiazole amide derivatives and their use as adenosine receptor ligands. Bayer Aktiengesellschaft, 2003. View Source
- [3] PubChem Compound Summary for CID 11666257, 4-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide. National Center for Biotechnology Information, 2026. View Source
